REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][C:5]2[N:8]=[CH:9][S:10][C:4]=2[CH2:3]1.[C:11](=[O:13])=[O:12].C([Li:18])CCC>O1CCCC1>[CH3:1][N:2]1[CH2:7][CH2:6][C:5]2[N:8]=[C:9]([C:11]([O-:13])=[O:12])[S:10][C:4]=2[CH2:3]1.[Li+:18] |f:4.5|
|
Name
|
|
Quantity
|
6.43 g
|
Type
|
reactant
|
Smiles
|
CN1CC2=C(CC1)N=CS2
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at −78° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2=C(CC1)N=C(S2)C(=O)[O-].[Li+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.42 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |